An In-depth Technical Guide to the Chemical Properties of 1,2-Bis(4-bromobenzoyl)hydrazine
An In-depth Technical Guide to the Chemical Properties of 1,2-Bis(4-bromobenzoyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(4-bromobenzoyl)hydrazine is a member of the N,N'-diaroylhydrazine class of organic compounds. This guide provides a comprehensive overview of its chemical properties, including its structure, identifiers, and physico-chemical characteristics. Detailed experimental protocols for its likely synthesis and characterization are presented, drawing from established methods for analogous compounds. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide discusses the known biological activities of the broader class of bis-benzoyl hydrazines and hydrazones, highlighting their potential as scaffolds in medicinal chemistry. All quantitative data is summarized in tabular format for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
1,2-Bis(4-bromobenzoyl)hydrazine is a symmetrical molecule containing a central hydrazine linker flanked by two 4-bromobenzoyl groups. The presence of the bromine atoms and the amide functionalities are expected to influence its chemical reactivity and physical properties.
Identifiers and Molecular Characteristics
| Property | Value | Source |
| IUPAC Name | 4-bromo-N'-(4-bromobenzoyl)benzohydrazide | PubChem[1] |
| Synonyms | 1,2-Bis(4-bromobenzoyl)hydrazine, Benzoic acid, 4-bromo-, 2-(4-bromobenzoyl)hydrazide | PubChem[1] |
| CAS Number | 69673-99-0 | PubChem[1] |
| Molecular Formula | C₁₄H₁₀Br₂N₂O₂ | PubChem[1] |
| Molecular Weight | 398.05 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Br)Br | PubChem[1] |
| InChI Key | OJCDNDVAJJIWRW-UHFFFAOYSA-N | PubChem[1] |
Physico-chemical Properties
| Property | Value | Notes |
| Melting Point | ~180-182 °C (453–455 K) | Value for (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine.[2] |
| Boiling Point | Data not available | - |
| Solubility | Predicted log(10)WS = -5.13 mol/L | Predicted value for Hydrazine, 1-benzoyl-2-(m-bromobenzoyl)-.[3] |
Spectral Data
While specific spectra for 1,2-Bis(4-bromobenzoyl)hydrazine are not available, data for structurally similar compounds can provide valuable insights for characterization.
-
Infrared (IR) Spectroscopy: An IR spectrum for the isomeric compound, 1,2-di-(o-bromobenzoyl)hydrazine, is available and would be expected to show similar characteristic peaks. Key absorptions would include N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (amide I band, around 1650 cm⁻¹), and C-Br stretching (in the fingerprint region).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the bromophenyl rings. Due to the symmetry of the molecule, two sets of doublets would be anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The N-H protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons (amide), and the aromatic carbons. The carbon atoms directly bonded to bromine would have a distinct chemical shift.
-
-
Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve cleavage of the N-N bond and the amide bonds.
Experimental Protocols
The synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine can be achieved through standard organic chemistry reactions. The following is a proposed experimental protocol based on the synthesis of related N,N'-diaroylhydrazines.[4][5]
Synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine
This procedure involves the reaction of 4-bromobenzoyl chloride with hydrazine hydrate.
Materials:
-
4-bromobenzoyl chloride
-
Hydrazine hydrate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Base (e.g., Pyridine or Triethylamine)
Procedure:
-
Dissolve 4-bromobenzoyl chloride (2.2 equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
In a separate flask, dissolve hydrazine hydrate (1 equivalent) and the base (2.2 equivalents) in the same anhydrous solvent.
-
Add the hydrazine solution dropwise to the cooled 4-bromobenzoyl chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield 1,2-Bis(4-bromobenzoyl)hydrazine as a solid.
Workflow Diagram:
Caption: Synthesis workflow for 1,2-Bis(4-bromobenzoyl)hydrazine.
Characterization Methods
-
Melting Point: Determined using a standard melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
IR Spectroscopy: IR spectrum obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.
Biological Activity and Potential Applications
While no specific biological studies on 1,2-Bis(4-bromobenzoyl)hydrazine have been identified in the reviewed literature, the broader class of hydrazones and N,N'-diacylhydrazines are known to exhibit a wide range of biological activities.[6] This suggests that 1,2-Bis(4-bromobenzoyl)hydrazine could serve as a valuable scaffold for the development of new therapeutic agents.
Known biological activities of related compounds include:
-
Antimicrobial activity
-
Anticancer activity
-
Anti-inflammatory activity
-
Anticonvulsant activity
The mechanism of action for these activities often involves the inhibition of specific enzymes or interference with cellular signaling pathways. The development of novel derivatives of 1,2-Bis(4-bromobenzoyl)hydrazine could lead to the discovery of compounds with potent and selective biological effects.
Logical Relationship Diagram for Potential Drug Discovery:
References
- 1. 1,2-Bis(4-bromobenzoyl)hydrazine | C14H10Br2N2O2 | CID 258817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazine, 1-benzoyl-2-(m-bromobenzoyl)- (CAS 73713-56-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-Bis(4-nitrobenzoyl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
